molecular formula C23H18ClN3O5S B2988630 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 899758-45-3

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2988630
M. Wt: 483.92
InChI Key: HAUNPCUCWNZUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H18ClN3O5S and its molecular weight is 483.92. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities

Quinazoline derivatives have been explored for their potential in treating various conditions, including their diuretic, antihypertensive, and anti-diabetic properties. These compounds have shown significant activity in rats when compared to standard drugs, demonstrating their potential as hybrid molecules for multiple therapeutic applications (Rahman et al., 2014).

Enzyme Inhibition

Studies on new sulfonamides with benzodioxane and acetamide moieties reveal substantial inhibitory activity against α-glucosidase and acetylcholinesterase, highlighting their potential in managing diabetes and Alzheimer's disease, respectively. The in silico molecular docking results further support these findings, indicating the therapeutic potential of these compounds (Abbasi et al., 2019).

Anticancer Properties

Research into 4-anilinoquinazoline derivatives has shown promising anticancer effects, particularly through mechanisms involving the up-regulation of proapoptotic proteins and induction of apoptosis in cancer cells. These studies suggest the potential of quinazoline derivatives as novel anticancer agents (Devegowda et al., 2016).

Antimicrobial and Antioxidant Effects

Quinazoline-sulfonamide conjugates have been evaluated for their hypoglycemic effects and revealed additional benefits, such as antimicrobial and antioxidant activities. These findings underscore the multifunctional potential of these compounds in pharmacological applications (Abou-Seri et al., 2019).

Environmental Degradation of Sulfonamides

Research into the environmental degradation of sulfonamide antibiotics by Microbacterium sp. has uncovered a novel microbial strategy for eliminating these compounds. This pathway involves ipso-hydroxylation followed by fragmentation, highlighting a potential method for reducing the persistence of sulfonamide antibiotics in the environment (Ricken et al., 2013).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-14-25-19-5-3-2-4-17(19)23(28)27(14)15-6-8-18(24)20(12-15)26-33(29,30)16-7-9-21-22(13-16)32-11-10-31-21/h2-9,12-13,26H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUNPCUCWNZUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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